
Analysis of 9-(3-Bromophenyl)-9H-carbazole: A
Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 9-(3-Bromophenyl)-9H-carbazole

Cat. No.: B595443 Get Quote

Introduction

9-(3-Bromophenyl)-9H-carbazole is an aromatic organic compound that belongs to the

carbazole family. Carbazoles and their derivatives are of significant interest to researchers in

materials science and drug discovery due to their unique electronic, photophysical, and

biological properties. The position of the bromo-substituent on the phenyl ring can significantly

influence the molecule's steric and electronic characteristics, making detailed structural

analysis crucial for understanding its potential applications. This document provides a technical

overview of the synthesis and structural aspects of carbazole derivatives, drawing parallels

from closely related structures due to the absence of publicly available, detailed crystal

structure analysis for 9-(3-Bromophenyl)-9H-carbazole itself.

Molecular Structure and Properties
The molecular structure of 9-(3-Bromophenyl)-9H-carbazole consists of a central carbazole

core, a planar tricyclic system, to which a 3-bromophenyl group is attached at the nitrogen

atom. The molecular formula is C18H12BrN. The presence of the bromine atom provides a site

for further chemical modification, making it a versatile intermediate in organic synthesis.

Note on Data Unavailability: Despite a comprehensive search of scientific literature and

crystallographic databases, a detailed single-crystal X-ray diffraction analysis for the specific

isomer, 9-(3-Bromophenyl)-9H-carbazole, is not publicly available. Therefore, the following

sections on experimental protocols and crystallographic data are based on established

methods for similar carbazole derivatives, such as 9-(4-Bromophenyl)-9H-carbazole and 3-
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bromo-9-ethyl-9H-carbazole. These should be considered as illustrative examples of the

methodologies that would be employed for the target compound.

Experimental Protocols
Synthesis of Carbazole Derivatives
The synthesis of N-aryl carbazoles, such as 9-(bromophenyl)-9H-carbazole, is typically

achieved through cross-coupling reactions. A common method is the Ullmann condensation,

which involves the reaction of a carbazole salt with an aryl halide in the presence of a copper

catalyst.

Illustrative Synthesis of a 9-(Aryl)-9H-carbazole Derivative:

Materials: 9H-carbazole, a dibromobenzene isomer, copper(I) iodide (CuI), a base (e.g.,

potassium carbonate), and a high-boiling point solvent (e.g., N,N-dimethylformamide or 1,3-

dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)).

Procedure:

A reaction vessel is charged with 9H-carbazole, an excess of the dibromobenzene isomer,

potassium carbonate, and a catalytic amount of CuI.

The solvent is added, and the mixture is heated to a high temperature (typically >150 °C)

under an inert atmosphere (e.g., nitrogen or argon) for several hours.

The reaction progress is monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is cooled to room temperature and filtered to

remove inorganic salts.

The filtrate is concentrated under reduced pressure, and the crude product is purified by

column chromatography on silica gel to yield the desired 9-(bromophenyl)-9H-carbazole.

Single Crystal Growth
Growing single crystals of sufficient quality is a critical step for X-ray diffraction analysis. Slow

evaporation is a common technique for obtaining high-quality crystals of organic compounds.
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General Protocol for Single Crystal Growth:

The purified 9-(3-Bromophenyl)-9H-carbazole is dissolved in a suitable solvent or a mixture

of solvents (e.g., chloroform, ethyl acetate, or a hexane/dichloromethane mixture) to form a

saturated or near-saturated solution.

The solution is filtered to remove any particulate matter.

The filtered solution is placed in a clean vial, which is loosely capped or covered with a

perforated film to allow for slow evaporation of the solvent at room temperature.

Over a period of several days to weeks, as the solvent evaporates, the concentration of the

solute increases, leading to the formation of single crystals.

X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the precise three-

dimensional arrangement of atoms in a crystalline solid.

Standard X-ray Diffraction Analysis Workflow:
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A generalized workflow for the crystal structure determination of a small organic molecule.
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Data Presentation
As no specific crystallographic data for 9-(3-Bromophenyl)-9H-carbazole is available, the

following tables present data for the closely related isomer, 9-(4-Bromophenyl)-9H-carbazole,

to illustrate the type of information obtained from a crystal structure analysis.

Table 1: Crystal Data and Structure Refinement for 9-(4-Bromophenyl)-9H-carbazole.
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Parameter Value

Empirical formula C18H12BrN

Formula weight 322.20

Temperature 100(2) K

Wavelength 0.71073 Å

Crystal system Monoclinic

Space group P21/c

Unit cell dimensions a = 8.4137(3) Å, α = 90°

b = 20.1179(7) Å, β = 108.532(1)°

c = 8.6346(3) Å, γ = 90°

Volume 1385.76(8) Å³

Z 4

Density (calculated) 1.544 Mg/m³

Absorption coefficient 2.953 mm⁻¹

F(000) 648

Crystal size 0.25 x 0.20 x 0.15 mm

Theta range for data collection 2.52 to 27.50°

Index ranges -10<=h<=10, -26<=k<=25, -11<=l<=11

Reflections collected 11894

Independent reflections 3175 [R(int) = 0.035]

Completeness to theta = 27.50° 99.8 %

Refinement method Full-matrix least-squares on F²

Data / restraints / parameters 3175 / 0 / 181

Goodness-of-fit on F² 1.053
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Final R indices [I>2sigma(I)] R1 = 0.0311, wR2 = 0.0717

R indices (all data) R1 = 0.0408, wR2 = 0.0754

Largest diff. peak and hole 0.473 and -0.511 e.Å⁻³

Table 2: Selected Bond Lengths (Å) and Angles (°) for 9-(4-Bromophenyl)-9H-carbazole.

Bond Length (Å) Angle Degrees (°)

Br(1)-C(16) 1.908(2) C(12)-N(1)-C(1) 108.6(1)

N(1)-C(1) 1.393(2) C(12)-N(1)-C(13) 125.7(1)

N(1)-C(12) 1.395(2) C(1)-N(1)-C(13) 125.6(1)

N(1)-C(13) 1.440(2) C(2)-C(1)-N(1) 131.0(2)

C(1)-C(2) 1.383(3) C(6)-C(1)-N(1) 109.1(2)

C(1)-C(6) 1.408(3) C(11)-C(12)-N(1) 130.8(2)

C(7)-C(12) 1.407(3) C(7)-C(12)-N(1) 109.2(2)

C(13)-C(14) 1.391(3) C(14)-C(13)-N(1) 120.3(2)

C(13)-C(18) 1.392(3) C(18)-C(13)-N(1) 120.2(2)

Signaling Pathways and Logical Relationships
In the context of material science, "signaling pathways" are not directly applicable. However,

the logical relationship between molecular structure and material properties is a core concept.

For carbazole derivatives, this relationship dictates their application in organic electronics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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